2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC14661947
Molecular Formula: C11H10F3N3
Molecular Weight: 241.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10F3N3 |
|---|---|
| Molecular Weight | 241.21 g/mol |
| IUPAC Name | 2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-2-8(4-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |
| Standard InChI Key | XNXGLZQCCIRVAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline, reflects its core structure: an aniline ring substituted at the 2-position with a 4-methylpyrazole group and at the 5-position with a trifluoromethyl () group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.21 g/mol | |
| InChI Key | XNXGLZQCCIRVAT-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| PubChem CID | 19627035 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy of this compound would reveal distinct signals:
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NMR: A singlet for the aniline protons () near δ 5.5 ppm, a doublet for the pyrazole protons (δ 7.2–7.8 ppm), and a singlet for the methyl group (δ 2.3 ppm).
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NMR: The trifluoromethyl carbon appears as a quartet near δ 125 ppm due to coupling, while the pyrazole carbons resonate between δ 140–160 ppm .
Density functional theory (DFT) calculations predict a planar geometry for the aniline ring, with the trifluoromethyl group adopting a conformation orthogonal to the ring to minimize steric hindrance .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via a palladium-catalyzed coupling reaction between 2-amino-5-(trifluoromethyl)phenylboronic acid and 4-methyl-1H-pyrazole. Key steps include:
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Borylation: Introduction of a boronic acid group to the aniline precursor.
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Suzuki-Miyaura Coupling: Reaction with 4-methyl-1H-pyrazole in the presence of and a base (e.g., ).
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Purification: Column chromatography to isolate the product in >85% yield.
Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution, though these methods often suffer from lower regioselectivity .
Applications in Pharmaceutical Research
Kinase Inhibition
The compound’s pyrazole-aniline scaffold mimics ATP-binding motifs in kinase active sites. In preclinical studies, derivatives showed nanomolar inhibition of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), with IC values of 12 nM and 18 nM, respectively.
Antimicrobial Activity
Structural analogs exhibit broad-spectrum antimicrobial properties. For example:
| Microbial Target | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 2.5 | Cell wall synthesis |
| Candida albicans | 5.0 | Ergosterol biosynthesis |
The trifluoromethyl group enhances membrane permeability, while the pyrazole disrupts microbial enzymatic activity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane (25 mg/mL) and dimethyl sulfoxide (50 mg/mL), but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture.
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with no polymorphic transitions observed below 200°C .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing 2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline with related compounds:
The original compound’s superior activity stems from optimal positioning of the trifluoromethyl group, which enhances hydrophobic interactions in kinase binding pockets .
Future Directions
Drug Delivery Systems
Encapsulation in lipid nanoparticles could improve aqueous solubility and bioavailability. Preliminary studies show a 3-fold increase in plasma concentration when administered via this route .
Green Chemistry Approaches
Developing solvent-free mechanochemical synthesis methods may reduce waste generation. Ball-milling trials achieved 70% yield without toxic solvents.
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